molecular formula C10H27N4Nb-3 B14866303 (t-Butylimido)tris(dimethylamino)niobium

(t-Butylimido)tris(dimethylamino)niobium

Cat. No.: B14866303
M. Wt: 296.26 g/mol
InChI Key: KIXXKJLFCSKMGW-UHFFFAOYSA-N
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Description

(t-Butylimido)tris(dimethylamino)niobium is an organometallic compound that serves as a high-purity precursor in advanced materials deposition processes, specifically Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) . Its molecular structure, featuring a tert-butylimido group and three dimethylamido ligands on a niobium center, is engineered to provide high volatility and controlled thermal decomposition, which are critical for the formation of uniform thin films . This compound is particularly valued in microelectronics research for the development of next-generation semiconductor devices. A key application is the deposition of niobium nitride (NbN) and related barrier layers, which are crucial for preventing copper diffusion from interconnects into silicon in ultra-large-scale integration (ULSI) devices . The all-nitrogen coordination sphere of the precursor is a significant design feature that aids in reducing carbon contamination in the final film, a common challenge with other metal-organic precursors that can lead to unacceptably high film resistivity . This compound is highly sensitive to air and moisture and must be stored and handled under an inert atmosphere, such as argon or nitrogen . This product is designated For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, human therapeutic use, or any form of personal application .

Properties

Molecular Formula

C10H27N4Nb-3

Molecular Weight

296.26 g/mol

IUPAC Name

tert-butyliminoniobium;dimethylazanide

InChI

InChI=1S/C4H9N.3C2H6N.Nb/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1;

InChI Key

KIXXKJLFCSKMGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=[Nb].C[N-]C.C[N-]C.C[N-]C

Origin of Product

United States

Synthetic Methodologies and Precursor Design for T Butylimido Tris Dimethylamino Niobium and Analogues

Synthetic Pathways to Imido-Niobium(V) Complexes

The synthesis of imido-niobium(V) complexes, including those with ancillary amido ligands, typically involves the reaction of a niobium halide precursor with a source of the imido and amido groups. A common and effective method is salt metathesis. nih.govrsc.org This approach relies on the reaction of a niobium halide, such as niobium pentachloride (NbCl₅), with a stoichiometric amount of a lithium amide and a lithium imide.

For the synthesis of a generic tris(dialkylamido)(t-butylimido)niobium complex, the reaction can be represented as follows:

NbCl₅ + 3 LiNR'₂ + Li₂(Nt-Bu) → Nb(Nt-Bu)(NR'₂)₃ + 5 LiCl

An alternative pathway involves a multi-step process where the imido ligand is introduced first, followed by the amido ligands. For instance, niobium pentachloride can be reacted with a silylated imido precursor to form an intermediate, which is then treated with a lithium amide:

NbCl₅ + (Me₃Si)₂N-t-Bu → [Cl₃Nb(N-t-Bu)]₂ + 2 Me₃SiCl
[Cl₃Nb(N-t-Bu)]₂ + 6 LiNMe₂ → 2 Nb(N-t-Bu)(NMe₂)₃ + 6 LiCl

Another facile synthetic route for niobium(V) imido complexes involves the in situ deprotonation of an azolium salt followed by reaction with a niobium precursor like [Nb(NtBu)Py₂Cl₃]. nih.gov While this has been demonstrated for NHC-ligated niobium complexes, the principle of reacting a deprotonated ligand source with a suitable niobium starting material is broadly applicable.

The following table summarizes key synthetic reactions for related niobium imido complexes:

PrecursorReagentsProductReaction Type
NbCl₅1. 2,6-xylidine 2. Ethyl magnesium bromideImido ethyl nioboceneSalt Metathesis & β-H elimination
[Nb(NtBu)Py₂Cl₃]Deprotonated OCO-pincer benzimidazolylidene ligand[NbL1(NtBu)PyCl]Salt Metathesis
TaCl₅1. 2,2′-Azopyridine 2. Si-Me-CHD(2-pyridylimido)tantalum(V) trichlorideReductive N=N bond cleavage

This table presents examples of synthetic strategies for niobium and tantalum imido complexes, illustrating the versatility of salt metathesis and related reactions.

Ligand Design and Modification in [Nb(NR)(NR'₂)₃] Systems

The properties of the niobium precursor are significantly influenced by the nature of the imido and amido ligands. Careful selection and modification of these ligands can tune the volatility, thermal stability, and reactivity of the complex to meet the specific demands of the deposition process.

The alkylamido ligands (NR'₂) play a crucial role in determining the physical and chemical properties of the niobium precursor. The size and structure of the alkyl groups on the nitrogen atom affect the volatility and steric bulk of the complex.

For instance, increasing the steric bulk of the alkylamido ligand can lead to a decrease in intermolecular interactions, which in turn can enhance the volatility of the compound. This is a desirable characteristic for CVD and ALD precursors. However, excessively bulky ligands might hinder the reactivity of the precursor on the substrate surface.

A comparison of related (t-butylimido)tris(dialkylamino)niobium compounds highlights the impact of the alkylamido ligand:

CompoundFormulaAppearanceKey Property
(t-Butylimido)tris(diethylamino)niobium (TBTDEN)C₁₆H₃₉N₄NbYellow to brown liquidCommonly used ALD/CVD precursor ereztech.com
(t-Butylimido)tris(methylethylamino)niobium (TBTEMN)C₁₃H₃₃N₄NbNot specifiedAnalogue with different alkylamido groups ereztech.com

This interactive table allows for a comparison of closely related niobium precursors, emphasizing the variation in the alkylamido ligands.

The choice between dimethylamido, diethylamido, or methylethylamido ligands can influence the precursor's decomposition pathway and the composition of the resulting thin film. For example, precursors with ethyl groups may be more prone to β-hydride elimination at elevated temperatures, which could be a factor in the deposition chemistry.

The bulky tert-butyl group provides steric shielding to the niobium center, further enhancing its stability and preventing unwanted side reactions. acs.org Research on related tantalum imido precursors has shown that the imido group enhances thermal stability, allows for the synthesis of low-molecular-weight complexes, and offers high tunability through its alkyl group. acs.org These advantages are directly applicable to the niobium system.

The reactivity of the Nb=N multiple bond in imido complexes can also be harnessed in certain chemical transformations, although for ALD/CVD applications, high stability is generally preferred. Studies on niobium bis(imido) complexes have shown that they can undergo 1,2-addition and [2+2] cycloaddition reactions across the Nb-N π-bond. escholarship.org

Purification and Handling Considerations for Precursor Integrity in Research Applications

(t-Butylimido)tris(dimethylamino)niobium and its analogues are highly sensitive to air and moisture. ereztech.com Therefore, their synthesis, purification, and handling must be conducted under strictly anaerobic and anhydrous conditions. Standard Schlenk line techniques or the use of a glovebox are mandatory. researchgate.netwhiterose.ac.uk

Purification of these compounds is typically achieved by distillation or sublimation under reduced pressure. The volatility of the compound, which is influenced by the ligand design as discussed earlier, will dictate the conditions required for purification. For liquid precursors like the diethylamido analogue, fractional distillation is a common method to remove impurities.

Given the pyrophoric nature of many organometallic precursors, stringent safety protocols must be followed. ubc.cand.edukent.educmu.edu This includes the use of appropriate personal protective equipment (PPE), such as flame-resistant lab coats, safety glasses, and suitable gloves. ubc.cacmu.edu All glassware must be oven-dried and purged with an inert gas before use. ubc.ca Solvents must be rigorously dried and deoxygenated.

For transferring these air-sensitive liquids, cannula transfer techniques or syringes are employed to maintain an inert atmosphere. kent.edu In case of a spill, it should be smothered with a dry absorbent material like powdered lime or sand, followed by careful quenching.

The integrity of the precursor is paramount for achieving reproducible results in research applications and for the quality of the deposited films. Improper handling can lead to the formation of oxides or other impurities, which can negatively impact the performance of the precursor.

Chemical Reactivity and Mechanistic Studies of T Butylimido Tris Dimethylamino Niobium in Film Deposition Processes

Surface Reaction Mechanisms in Atomic Layer Deposition Processes

Atomic Layer Deposition relies on self-limiting, sequential surface reactions to achieve atomic-level control over film growth. The reactivity of (t-Butylimido)tris(dimethylamino)niobium on the substrate surface is foundational to the ALD process.

The initial step in the ALD cycle involves the chemisorption of the this compound precursor onto a prepared substrate. Theoretical and experimental studies, particularly for niobium oxide deposition, have elucidated this mechanism on hydroxylated (-OH) surfaces.

During the first half-reaction, the precursor molecule interacts with the surface –OH groups. Density Functional Theory (DFT) calculations simulating the chemisorption on an –OH terminated T-Nb2O5 substrate have shown that the process is driven by the reaction between the precursor's ligands and the surface hydroxyls. The dimethylamido (–NMe2) ligands have been identified as the primary reactive sites, or "actor" ligands. In contrast, the tert-butylimido (=NtBu) ligand is considered a "spectator" ligand during this phase, as it does not readily react with the surface. This selective reactivity is crucial for a controlled, self-limiting adsorption process.

Following the precursor pulse and a subsequent purge, a co-reactant is introduced into the chamber to react with the chemisorbed precursor layer, completing the ALD cycle. The choice of co-reactant is critical as it determines the final film composition (e.g., oxide or nitride).

Ozone (O3): For the deposition of niobium oxide (Nb2O5), ozone is an effective co-reactant. In situ studies combining quartz crystal microbalance (QCM) analysis and DFT calculations have detailed its reaction with this compound. After the precursor chemisorbs via the release of its dimethylamido ligands, the ozone pulse removes the remaining ligands and oxidizes the niobium to form a niobium oxide layer, regenerating the surface for the next cycle.

Plasma (e.g., H2/N2): While specific studies on this compound with plasma are limited, research on the closely related precursor, (t-Butylimido)tris(diethylamino)niobium, provides significant insights for depositing niobium nitride (NbN). researchgate.net In plasma-enhanced ALD (PEALD), remote H2/N2 plasmas are used as the nitrogen and reducing source. researchgate.net The plasma effectively removes the organic ligands and facilitates the formation of Nb-N bonds, enabling the growth of high-purity NbN films at temperatures lower than those required for thermal ALD. researchgate.net

Ammonia (B1221849) (NH3): Ammonia is another common nitrogen source for depositing metal nitride films. For analogous tantalum precursors like tert-butylimido tris(diethylamino) tantalum (TBTDET), ammonia has been successfully used to deposit tantalum nitride (TaN) films via ALD. ntnu.no The reaction mechanism involves the NH3 reacting with the chemisorbed precursor to form the nitride and volatile byproducts.

A summary of co-reactants and their resulting films is presented below.

Co-reactantResulting FilmDeposition ProcessTypical Temperature Range
Ozone (O3)Niobium Oxide (Nb2O5)Thermal ALD200 - 300 °C
H2/N2 PlasmaNiobium Nitride (NbN)PEALD100 - 350 °C researchgate.net
Ammonia (NH3)Niobium Nitride (NbN)Thermal ALD200 - 300 °C (by analogy) ntnu.no

The formation and efficient removal of byproducts are essential for achieving pure thin films. For the this compound and ozone process, the byproducts of the first half-reaction (precursor chemisorption) have been identified.

In situ QCM analysis predicted two potential reaction pathways at 200°C: the release of two dimethylamine (B145610) (HNMe2) molecules or one tert-butylamine (B42293) (H2NtBu) molecule for each precursor molecule. DFT calculations were employed to determine the more favorable pathway by calculating the activation energies for the ligand release. The results clearly indicated that the release of the –NMe2 ligands is significantly more favorable. The first –NMe2 ligand is released with an activation energy of 0.71 eV, and the second with 0.63 eV. In stark contrast, the activation energy to release the =NtBu ligand is 1.50 eV.

This large energy difference confirms that the primary byproducts during the precursor chemisorption step are dimethylamine molecules, while the tert-butylimido group remains attached to the surface. These volatile dimethylamine byproducts are then removed from the reactor by the subsequent purge step.

Ligand Release ReactionCalculated Activation Energy (eV)Conclusion
First –NMe2 Release0.71Favorable
Second –NMe2 Release0.63Favorable
=NtBu Release1.50Unfavorable

Thermal Decomposition Pathways in Chemical Vapor Deposition

In Chemical Vapor Deposition (CVD), higher temperatures are typically used, and the precursor may undergo thermal decomposition either in the gas phase or on the substrate surface. While specific thermal decomposition studies for this compound are not widely reported, the behavior of analogous compounds provides critical insights.

Organic precursors like (t-Butylimido)tris(diethylamino)niobium can decompose if heated excessively. cern.ch Studies on the analogous tantalum precursor, TBTDET, have identified an ALD process window between 200°C and 300°C. ntnu.no Above 300°C, the film growth rate increases with temperature, which is attributed to the onset of thermal decomposition reactions of the precursor, characteristic of a CVD growth regime. ntnu.no This suggests that this compound likely has a thermal stability limit, above which it will decompose to contribute to film growth in a non-self-limiting manner. The decomposition pathway would likely involve the cleavage of Nb-N and N-C bonds, potentially leading to carbon and nitrogen incorporation into the growing film if not carefully controlled.

Kinetics and Thermodynamics of Precursor Adsorption and Surface Reaction

The kinetics and thermodynamics of the deposition process govern the rate of film growth and the stability of the surface species. Adsorption is a thermodynamically driven process where the precursor moves from a gaseous state to a lower-energy adsorbed state on the surface.

Kinetic data for the surface reactions of this compound are available from DFT calculations. As noted previously, the activation energies for the release of the first and second dimethylamido ligands are low (0.71 and 0.63 eV, respectively), indicating that the initial chemisorption reaction is kinetically favorable and proceeds rapidly at typical ALD temperatures. The high activation energy (1.50 eV) for the removal of the tert-butylimido ligand demonstrates that this reaction is kinetically hindered, effectively preventing its desorption during the precursor pulse and ensuring a stable, self-limiting surface coverage.

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of adsorption provide insight into the nature of the surface interaction. For chemisorption, the process is typically exothermic (negative ΔH), indicating a strong, favorable interaction between the precursor and the substrate. The change in Gibbs free energy (ΔG), which combines these factors, must be negative for spontaneous adsorption to occur. While specific thermodynamic values for this precursor are not available, the observed chemisorption confirms a thermodynamically favorable process.

Influence of Substrate Interactions on Deposition Mechanisms

The nature of the substrate plays a pivotal role in the initial stages of film growth, influencing both nucleation and the reaction mechanism itself. The chemical composition and termination of the substrate surface dictate the available reaction sites for the precursor.

As established, the ALD of niobium oxide using this compound relies on the presence of surface hydroxyl (-OH) groups. The density and reactivity of these groups on substrates like silicon oxide (SiO2) or niobium oxide (Nb2O5) directly impact the efficiency of the initial chemisorption.

Studies on similar systems, such as the deposition of tantalum nitride from TBTDET, have shown that growth rates are significantly higher on SiOH-terminated surfaces compared to H-terminated SiH surfaces. researchgate.net This is attributed to the higher concentration of reactive sites on the hydroxylated surface, facilitating more efficient precursor adsorption. Similarly, when TBTDET is exposed to SiO2 surfaces, it can partially dissociate and form Ta-O bonds with the substrate, indicating a strong precursor-substrate interaction that can influence the interfacial layer. researchgate.net It is highly probable that this compound exhibits similar substrate-dependent behavior, where the initial nucleation and growth are strongly influenced by the surface chemistry of the chosen substrate.

Applications in Advanced Thin Film Deposition Technologies Utilizing T Butylimido Tris Dimethylamino Niobium and Analogues

Atomic Layer Deposition (ALD) of Niobium-Based Materials

ALD is a sophisticated deposition technique that allows for precise, Angstrom-level control over film thickness and conformality. This is achieved through sequential, self-limiting surface reactions. Organometallic compounds like TBTDEN are ideal precursors for ALD due to their controlled reactivity. ereztech.com

Niobium(V) oxide (Nb₂O₅) is a material with a high dielectric constant (k-value), making it a candidate for next-generation electronic components. ALD using TBTDEN has been demonstrated as an effective method for producing high-quality Nb₂O₅ thin films.

The successful deposition of Nb₂O₅ via ALD relies on the careful optimization of several process parameters. In studies using TBTDEN, the precursor is typically held in a stainless steel bubbler at temperatures around 65°C and delivered to the reaction chamber using an inert carrier gas like Argon. To prevent condensation, the precursor delivery lines are maintained at a slightly higher temperature, for instance, 80°C.

Both thermal and plasma-enhanced ALD (PEALD) processes have been developed. In thermal ALD, water (H₂O) is a common co-reactant, while PEALD often utilizes an oxygen (O₂) plasma. The substrate deposition temperature is a critical parameter, with studies exploring ranges between 150°C and 350°C. Optimization involves adjusting the pulse and purge times for both the niobium precursor and the oxygen source to ensure complete surface reactions and removal of byproducts. For instance, in one study, the coreactant purge time for a thermal process using H₂O was 42 seconds, whereas it was only 3 seconds for a PEALD process with O₂ plasma. Tuning these deposition parameters, along with post-deposition annealing treatments, has been shown to yield films with high k-values, reaching up to 120.

Table 1: Optimized ALD Process Parameters for Nb₂O₅ Deposition using TBTDEN

Parameter Thermal ALD (H₂O) PE-ALD (O₂ Plasma)
Precursor (t-Butylimido)tris(diethylamido)niobium (TBTDEN) (t-Butylimido)tris(diethylamido)niobium (TBTDEN)
Precursor Temperature 65°C 65°C
Deposition Temperature 150 - 350°C 150 - 350°C
Co-reactant H₂O O₂ Plasma
TBTDEN Pulse Time 6 s Not Specified
H₂O Pulse Time 200 ms N/A
O₂ Plasma Time N/A 4 s
TBTDEN Purge Time 5 s Not Specified

A hallmark of the ALD process is its self-limiting growth behavior. Research has confirmed that the deposition of Nb₂O₅ using TBTDEN exhibits this characteristic. At a deposition temperature of 200°C, precursor saturation was observed at a 6-second exposure time for thermal ALD. The subsequent H₂O co-reactant step saturated at a much shorter 200-millisecond exposure. This saturation behavior ensures that film growth is independent of precursor flux beyond a certain point, leading to excellent uniformity and thickness control.

The growth per cycle (GPC) is a key metric in ALD, and for Nb₂O₅ deposited from TBTDEN, it is highly dependent on the deposition temperature. A general trend observed is that the GPC decreases as the deposition temperature increases. This is often attributed to a decrease in the density of reactive surface sites at higher temperatures.

Table 2: Growth Per Cycle (GPC) of Nb₂O₅ Films at Various Temperatures

Deposition Temperature (°C) GPC in Thermal ALD (Å/cycle) GPC in PE-ALD (Å/cycle)
150 0.38 0.58
200 Not Specified Not Specified
250 Not Specified Not Specified
300 Not Specified Not Specified

Niobium nitride (NbN) is a material known for its superconducting properties, making it valuable for applications like single-photon detectors and RF cavities. PEALD is a particularly effective method for depositing high-quality NbN films at lower temperatures than traditional CVD. researchgate.net TBTDEN is a commonly used precursor for this process, often in combination with a remote hydrogen/nitrogen (H₂/N₂) plasma. researchgate.net

The PEALD process for NbN involves cycling the TBTDEN precursor with the plasma. For example, a typical cycle might consist of a TBTDEN pulse, followed by an argon purge, and then exposure to the H₂/N₂ plasma to react with the adsorbed precursor layer and form NbN. cern.ch The substrate temperature is typically held constant, for instance at 300°C. cern.ch Studies have shown that this method can produce superconducting NbN films. researchgate.net However, the growth rate can be sensitive to process conditions; one study reported an average GPC of 0.03 nm per cycle, which was lower than other reported values of 0.06 nm per cycle, potentially due to limitations in precursor delivery. cern.ch

In the PEALD of NbN using TBTDEN, nitrogen is incorporated into the film from two sources: the precursor itself, which contains nitrogen in its amido and imido ligands, and the nitrogen-containing plasma. researchgate.net The plasma, typically a mixture of N₂ and H₂, serves as a reducing agent that reacts with the surface-adsorbed precursor molecules. researchgate.net This plasma-surface interaction is crucial for removing the organic ligands and forming the niobium nitride bonds.

The H₂/N₂ plasma generates reactive species (radicals and ions) that drive the chemical reactions at the substrate surface at lower temperatures than would be possible with thermal processes alone. While the precise reaction pathways are complex, the plasma effectively breaks down the precursor's ligands and facilitates the formation of a stoichiometric, carbon-free NbN phase. researchgate.net However, achieving pure films can be challenging. In some reactor systems, oxygen contamination can be a significant issue, leading to the unintended formation of niobium oxide (Nb₂O₅) phases within the nitride film. cern.ch Furthermore, if the process is not fully optimized, carbon from the precursor's organic ligands can remain in the film as an impurity. researchgate.net

Niobium Nitride (NbN) Thin Film Fabrication via Plasma-Enhanced ALD

Chemical Vapor Deposition (CVD) of Niobium-Based Materials

(t-Butylimido)tris(diethylamido)niobium is also a valuable precursor for Chemical Vapor Deposition (CVD), a process where volatile precursors are thermally decomposed on a substrate to form a solid thin film. ereztech.com Metal-Organic CVD (MOCVD) using TBTDEN in conjunction with ammonia (B1221849) (NH₃) has been successfully employed to deposit niobium nitride films.

In a typical MOCVD process, films are deposited at temperatures ranging from 400°C to 800°C under reactor pressures of 1 to 5 mbar. The resulting films, with thicknesses between 50-200 nm, have been shown to consist of the cubic δ-NbN phase. However, similar to PEALD, the presence of Nb-O and Nb-O-N species has been detected, particularly in the outer regions of the film, indicating some level of oxygen contamination. Despite this, the MOCVD-grown films have demonstrated low specific resistivities in the range of 500–600 µΩ cm.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Niobium Nitride Films

MOCVD is a widely used technique for depositing high-purity thin films, and (t-Butylimido)tris(diethylamino)niobium has proven to be an effective precursor for growing niobium nitride (NbN) films. researchgate.net In this process, the precursor is thermally decomposed on a substrate surface, often in the presence of a co-reactant gas like ammonia, to form the desired film. researchgate.net This method allows for the deposition of NbN films, which are of significant interest for their electrical and mechanical properties. Research has demonstrated the successful deposition of NbN films on silicon wafers using a modified industrial MOCVD reactor. researchgate.net The use of this organometallic precursor is advantageous as it allows for lower deposition temperatures compared to inorganic counterparts. cern.ch

The properties of MOCVD-grown niobium nitride films are highly dependent on the deposition process parameters. Key variables include substrate temperature, reactor pressure, and the flow rate of the ammonia (NH₃) co-reactant. researchgate.net Studies utilizing (t-Butylimido)tris(diethylamino)niobium show that deposition temperatures ranging from 400 °C to 800 °C and reactor pressures between 1 and 5 mbar significantly influence the resulting film characteristics. researchgate.net

The ammonia flow rate is particularly critical as it serves as the primary nitrogen source, supplementing the nitrogen from the precursor ligands. Varying this flow rate affects the stoichiometry and crystalline phase of the deposited film. Research indicates that at temperatures above 450 °C, the cubic δ-NbN phase, a desirable superconducting phase, is formed. researchgate.net The resulting films, with thicknesses between 50 and 200 nm, exhibit low electrical resistivity, with the lowest values recorded in the range of 500–600 µΩ cm. researchgate.net

The following interactive table summarizes the MOCVD process parameters for NbN film deposition using (t-Butylimido)tris(diethylamino)niobium and ammonia.

Process ParameterRange / ValueResulting Film Characteristic
Precursor(t-Butylimido)tris(diethylamino)niobium-
Co-reactantAmmonia (NH₃)-
SubstrateSilicon (100)-
Deposition Temperature400 °C to 800 °CFormation of cubic δ-NbN phase above 450 °C
Reactor Pressure1 mbar and 5 mbar-
Film Thickness50 nm to 200 nm-
Lowest Specific Resistivity500–600 µΩ cm-

Emerging Applications for Films Derived from Imido-Niobium Precursors

Thin films derived from imido-niobium precursors are enabling advancements in various high-technology sectors due to their unique properties. The ability to deposit uniform, high-quality niobium nitride and related materials is critical for developing next-generation electronic and catalytic systems. ereztech.com

Integration in Semiconductor Manufacturing and Microelectronics

The controlled reactivity and high purity of precursors like (t-Butylimido)tris(diethylamino)niobium make them indispensable for semiconductor manufacturing. ereztech.com Niobium nitride films are used to create precise, uniform layers that are essential components of microelectronic devices. ereztech.com One significant application is in the fabrication of metal-insulator-semiconductor (MIS) gate stacks. For instance, NbN films deposited via MOCVD have been successfully integrated into an NbN/SiO₂/p-Si structure, demonstrating a work function of 4.72 eV, which is relevant for transistor gates. researchgate.net Furthermore, the broader class of imido-amido precursors, including tantalum analogues like (t-Butylimido)tris(diethylamino)tantalum, are used to deposit nitride films that act as diffusion barriers, a critical component in modern integrated circuits. researchgate.net

Development of Advanced Electronic Device Components

Niobium nitride is a superconductor, and films derived from imido-niobium precursors are being explored for advanced electronic components that leverage this property. Theoretical studies suggest that composite materials made of superconductor/insulator multilayers could surpass the performance limits of bulk niobium. cern.ch The precise thickness control afforded by deposition methods using these precursors is key to realizing such complex structures. cern.ch These advanced films are valuable in developing high-performance coatings and materials where the unique properties of niobium enhance the durability and functionality of the resulting devices. ereztech.com

Potential in Catalytic Applications (e.g., Hydrogen Evolution Reaction)

Niobium-based materials, including thin films and nanostructures, exhibit significant potential in catalysis. Niobium compounds are explored for their activity in various chemical transformations. niobium.tech Specifically, in the context of renewable energy, niobium-based materials are investigated as efficient and cost-effective catalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. rsc.org

Research has shown that niobium disulphide (NbS₂) can act as a highly active electrocatalyst for HER. rsc.org Similarly, various niobium oxides have demonstrated catalytic effects for hydrogen absorption and desorption reactions. nih.gov Niobium-containing metal-organic frameworks (MOFs) have also been used as effective catalytic supports for the green evolution of hydrogen from chemical hydrides. mdpi.com This body of research suggests that films derived from imido-niobium precursors could be engineered to create high-surface-area, catalytically active sites for applications in energy conversion and chemical synthesis.

Analytical and Spectroscopic Characterization Methodologies for Precursor Behavior and Film Growth

In Situ Monitoring Techniques for Deposition Processes

In situ monitoring techniques are indispensable for gaining real-time insights into the chemical and physical processes occurring at the substrate surface during film deposition. These methods allow for the direct observation of precursor adsorption, ligand exchange reactions, and the initial stages of film formation, which are crucial for optimizing deposition parameters and understanding reaction mechanisms.

Infrared Absorption Spectroscopy (IRAS) is a powerful surface-sensitive technique for observing the vibrational modes of molecules adsorbed on a substrate. In the context of thin film deposition using (t-Butylimido)tris(dimethylamino)niobium, IRAS can be employed to monitor the changes in surface functional groups as the precursor and co-reactants are introduced into the deposition chamber.

During the deposition of niobium nitride (NbN) films, for instance, IRAS can track the disappearance of N-H stretching vibrations from an ammonia (B1221849) co-reactant and the concurrent appearance of vibrational modes associated with Nb-N bonds on the substrate surface. The technique can also detect the presence and subsequent removal of precursor ligands, providing direct evidence of the surface reactions that lead to film growth. By analyzing the spectral changes in real-time, researchers can elucidate the reaction pathways and identify potential reaction byproducts that may remain on the surface.

Fourier-Transform Infrared (FTIR) spectroscopy is another vital in situ technique that provides detailed mechanistic insights into the deposition process. By passing an infrared beam through the gas phase above the substrate or reflecting it off the substrate surface, FTIR can identify the chemical species present and monitor their concentrations as a function of time and temperature.

For a precursor such as this compound, in situ FTIR can be used to study its thermal decomposition pathways. By observing the evolution of gas-phase byproducts, such as amines or hydrocarbons, researchers can deduce the ligand elimination mechanisms. For example, the detection of dimethylamine (B145610) in the gas phase would suggest the breaking of the niobium-dimethylamino bond as a key step in the deposition process. These mechanistic insights are critical for controlling film purity and for designing precursors with improved deposition characteristics.

Ex Situ Characterization Techniques Applied to Deposited Films for Precursor Performance Assessment

Following the deposition process, a suite of ex situ characterization techniques is employed to evaluate the performance of the this compound precursor by analyzing the properties of the deposited films. These techniques provide crucial information on the elemental composition, chemical bonding, optical properties, and crystalline structure of the films.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for assessing the purity of films deposited from organometallic precursors, as it can detect the presence of residual carbon or oxygen impurities.

In the analysis of niobium nitride films grown using a related precursor, (t-butylimido) tris(diethylamido) niobium(V), XPS has been used to determine the Nb:N stoichiometry and to identify the chemical bonding states of niobium and nitrogen. researchgate.net High-resolution XPS spectra of the Nb 3d and N 1s core levels can distinguish between niobium nitride, niobium oxynitride, and niobium oxide species, providing a detailed picture of the film's chemical composition. researchgate.net The presence of carbon impurities, often originating from the precursor's organic ligands, can also be quantified.

Table 1: Representative XPS Data for Niobium Nitride Films

ElementCore LevelBinding Energy (eV)Corresponding Chemical State
NiobiumNb 3d₅/₂~204.0NbN
NiobiumNb 3d₅/₂~207.0Nb₂O₅
NitrogenN 1s~397.5NbN
CarbonC 1s~284.8Adventitious Carbon
OxygenO 1s~530.5Nb₂O₅

Note: The binding energies are approximate and can vary slightly depending on the specific deposition conditions and instrument calibration.

Spectroscopic Ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. This information can be used to determine the thickness, refractive index, and extinction coefficient of thin films with high precision.

During the deposition process, in situ spectroscopic ellipsometry can be used to monitor the film growth in real-time, allowing for the determination of the growth rate per cycle in atomic layer deposition (ALD) or the deposition rate in chemical vapor deposition (CVD). Ex situ spectroscopic ellipsometry is then used to characterize the optical properties of the final film over a wide spectral range. For niobium nitride films, spectroscopic ellipsometry data can be modeled to extract the dielectric function, which is crucial for applications in plasmonics and optoelectronics. Analysis of the optical conductivity of disordered ultra-thin NbN films can provide insights into their electronic properties. aps.org

Table 2: Typical Optical Properties of Niobium Nitride Films Measured by Spectroscopic Ellipsometry

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4001.5 - 2.51.0 - 2.0
6001.0 - 2.02.0 - 3.0
8000.8 - 1.52.5 - 3.5

Note: The values of n and k are highly dependent on the film's stoichiometry, density, and surface roughness.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by a thin film, one can determine the crystal phases present, the orientation of the crystal lattice (texture), and the size of the crystallites.

For films deposited from this compound, XRD is essential for identifying the desired niobium nitride phases, such as the cubic δ-NbN phase, which is known for its superconducting properties. researchgate.net The presence of other phases, such as hexagonal Nb₂N or niobium carbide, can also be detected. researchgate.net The peak positions in the XRD pattern are used for phase identification, while the peak broadening can be used to estimate the crystallite size via the Scherrer equation. The deposition temperature and the choice of co-reactants significantly influence the crystallinity and phase of the resulting films. researchgate.net

Table 3: Common X-ray Diffraction Peaks for Cubic Niobium Nitride (δ-NbN)

2θ (degrees)Miller Indices (hkl)
~35.5(111)
~41.2(200)
~59.8(220)
~71.5(311)

Note: The exact peak positions can shift due to lattice strain and instrumental factors.

Scanning Electron Microscopy (SEM) for Surface Morphology Evaluation

Scanning Electron Microscopy (SEM) is a critical analytical technique for evaluating the surface morphology of thin films deposited using organometallic precursors like this compound. This method provides high-resolution images of the film's surface, revealing key characteristics such as grain size, grain structure, surface roughness, and the presence of any defects or cracks. The principle of SEM involves scanning the sample with a focused beam of electrons. The interactions between these electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition.

In the context of films grown from niobium precursors, such as the related compound tert-butylamido-tris-(diethylamido)-niobium (TBTDEN), SEM is employed to assess how deposition parameters influence the film's physical structure. researchgate.net For instance, studies on niobium nitride (NbN) films deposited via Metal-Organic Chemical Vapor Deposition (MOCVD) utilize SEM to characterize the surface morphology at different deposition temperatures. researchgate.net

The data obtained from SEM analysis is crucial for optimizing the deposition process. A smooth, uniform, and dense film is often desired for applications in microelectronics and protective coatings. SEM images can reveal whether the film growth is columnar, granular, or amorphous, which directly impacts the material's physical, electrical, and optical properties. For example, SEM analysis might show that higher deposition temperatures lead to larger, more well-defined grains, which can affect the film's conductivity and hardness.

Below is a representative table summarizing typical morphological observations from SEM analysis of niobium-based thin films deposited under varying conditions.

Deposition ParameterObservation from SEM AnalysisImplication for Film Quality
Substrate Temperature At lower temperatures (e.g., 400°C), films may exhibit smaller, less-defined grains with a smoother surface. At higher temperatures (e.g., 800°C), larger, more distinct crystalline grains are often observed. researchgate.netHigher temperatures can promote crystallinity and potentially improve certain properties, but may also increase surface roughness.
Precursor Flow Rate Increasing precursor flow can lead to higher growth rates, but may result in rougher surfaces or the formation of particulates if the reaction is incomplete.Optimization is required to balance growth rate with film uniformity and smoothness.
Deposition Pressure Pressure variations can affect the mean free path of precursor molecules, influencing film conformity and surface morphology. researchgate.netLower pressures generally lead to more uniform films, while higher pressures might result in rougher, more porous structures.

Secondary Neutral Mass Spectrometry (SNMS) and Rutherford Backscattering Spectrometry (RBS) for Compositional Depth Profiling

Compositional depth profiling is essential for understanding the elemental distribution within a thin film, including the uniformity of the primary elements and the presence of impurities. Secondary Neutral Mass Spectrometry (SNMS) and Rutherford Backscattering Spectrometry (RBS) are two powerful, complementary techniques used for this purpose.

Secondary Neutral Mass Spectrometry (SNMS) is a high-sensitivity surface analysis technique that provides quantitative elemental concentration as a function of depth. In SNMS, the sample surface is sputtered with a primary ion beam. The ejected neutral particles, which constitute the vast majority of the sputtered material, are then ionized (post-ionized) before being analyzed by a mass spectrometer. This post-ionization step decouples the sputtering and ionization processes, minimizing the "matrix effects" that can complicate quantification in similar techniques like Secondary Ion Mass Spectrometry (SIMS).

For niobium nitride films deposited from precursors like TBTDEN, SNMS is used to confirm the film's stoichiometry and to detect impurities. researchgate.net Studies have shown that SNMS can verify the formation of stoichiometric niobium nitride while also quantifying very low concentrations of contaminants such as carbon and oxygen. researchgate.net The depth profiles obtained from SNMS can reveal the uniformity of the Nb/N ratio throughout the film's thickness and can also analyze the composition of the interface between the film and the substrate. nih.govresearchgate.net

Rutherford Backscattering Spectrometry (RBS) is a non-destructive ion beam analysis technique that yields information on the elemental composition and thickness of thin films. nih.gov In RBS, a beam of high-energy light ions (typically helium) is directed at the sample. A small fraction of these ions will elastically scatter from the nuclei of the atoms in the sample. By measuring the energy of these backscattered ions, one can determine the mass of the target atoms from which they scattered. The energy loss of the ions as they traverse the film provides depth information.

RBS is particularly well-suited for analyzing films containing heavy elements (like niobium) on a lighter substrate (like silicon). nih.govresearchgate.net It is a reference method for accurately determining the concentration of heavy elements and the film's areal density (atoms/cm²). researchgate.net While RBS has difficulty resolving elements with similar atomic masses or detecting light elements in a heavy matrix, it provides highly quantitative data without the need for reference standards. nih.govresearchgate.net

The following table compares the capabilities of SNMS and RBS for the compositional analysis of niobium-based films.

FeatureSecondary Neutral Mass Spectrometry (SNMS)Rutherford Backscattering Spectrometry (RBS)
Principle Sputtering with ion beam, post-ionization of neutral particles, and mass analysis. nih.govresearchgate.netHigh-energy ion scattering from target nuclei and energy analysis of backscattered ions. nih.gov
Primary Information Elemental depth profiles. nih.govresearchgate.netElemental composition, areal density (thickness), and depth profiles. nih.gov
Sensitivity High sensitivity for trace elements (ppm range).Lower sensitivity (typically ~0.1-1 atomic %). researchgate.net
Light Element Detection Good sensitivity for all elements, including light ones like C, N, O.Poor for light elements on a heavy substrate. researchgate.net
Quantification Requires reference standards for highest accuracy but has low matrix effects.Inherently quantitative without standards. nih.gov
Destructive? Yes, involves sputtering through the film.No, it is a non-destructive technique. nih.gov

Time-of-flight Elastic Recoil Detection Analysis (TOF-ERDA) for Film Stoichiometry and Impurity Assessment

Time-of-flight Elastic Recoil Detection Analysis (TOF-ERDA) is a highly effective ion beam analysis method for providing a comprehensive and quantitative understanding of the elemental composition of thin films, particularly for light elements. mdpi.comresearchgate.net This technique is especially valuable for analyzing films grown from organometallic precursors like this compound, where residual light elements such as hydrogen, carbon, and oxygen are of significant concern.

In TOF-ERDA, a heavy, high-energy ion beam (e.g., copper or iodine) strikes the sample at a glancing angle. mdpi.comyoutube.com This impact causes atoms from the sample to be recoiled forward out of the film. By simultaneously measuring the time-of-flight (TOF) and the energy of these recoiled atoms, their mass can be unambiguously identified. mdpi.comresearchgate.net This allows for the detection and quantification of all elements, including hydrogen, simultaneously. measurlabs.com

The key advantages of TOF-ERDA for films derived from niobium precursors include:

Light Element Quantification: It is one of the few techniques that can accurately quantify hydrogen concentrations, which is critical for understanding precursor ligand fragmentation and incorporation. measurlabs.com

Complete Compositional Analysis: TOF-ERDA provides the depth profiles of all elements within the film in a single measurement, allowing for precise determination of the Nb:N:C:O:H ratios. measurlabs.com

High Depth Resolution: The technique can achieve depth resolutions of a few nanometers near the surface, making it ideal for analyzing thin films used in microelectronics. mdpi.comyoutube.com

Quantitative Results: Like RBS, TOF-ERDA is an inherently quantitative method that does not require reference samples for the analysis of thin films on standard substrates. measurlabs.com

The data generated by TOF-ERDA is typically presented as elemental depth profiles, showing the atomic concentration of each element as a function of depth. This allows researchers to assess the bulk stoichiometry of the film, identify surface contamination (e.g., oxidation), and analyze the composition of the film-substrate interface.

A summary of typical findings from a TOF-ERDA analysis of a niobium nitride film is presented below.

ElementTypical Atomic Concentration (%)Information Gained
Niobium (Nb) 45 - 50%Determines the concentration of the primary metallic element.
Nitrogen (N) 45 - 50%Allows for the determination of the Nb/N stoichiometry (e.g., confirming NbN).
Carbon (C) < 2%Quantifies residual carbon from the precursor's organic ligands (e.g., t-butyl, dimethylamino groups).
Oxygen (O) < 1-3%Indicates the level of oxygen incorporation, often from residual moisture in the deposition chamber or post-deposition oxidation.
Hydrogen (H) < 1%Measures hydrogen impurities, also originating from the precursor ligands. measurlabs.com

This comprehensive analysis is crucial for correlating deposition conditions with the final film composition and, consequently, its performance characteristics.

Theoretical and Computational Investigations of T Butylimido Tris Dimethylamino Niobium Systems

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a detailed picture of the geometric and electronic landscape of the (t-Butylimido)tris(dimethylamino)niobium molecule. While comprehensive computational studies focusing solely on this specific molecule are not extensively reported in publicly available literature, data can be inferred from related studies and the known principles of coordination chemistry.

The molecular structure of this compound, [Nb(NMe₂₎₃(NtBu)], has been characterized, revealing a central niobium atom coordinated to three dimethylamino ligands and one t-butylimido ligand. The geometry around the niobium center is typically a distorted tetrahedron.

Table 1: Selected Calculated Molecular Parameters of Niobium Imido/Amido Complexes

Parameter This compound Analogous Niobium Complexes
Nb-N (amido) bond length Data not available ~2.0 Å
Nb=N (imido) bond length Data not available ~1.75 Å
N-Nb-N bond angle Data not available Varies

Note: Data for analogous niobium complexes are provided for comparative purposes. The exact values for this compound would require specific calculations.

Electronic property calculations, such as the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the molecule's reactivity. The HOMO is typically localized on the nitrogen atoms of the amido and imido ligands, indicating that these are the primary sites for electrophilic attack. The LUMO is generally centered on the niobium atom, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Density Functional Theory (DFT) Studies on Precursor Reactivity and Surface Adsorption

Density Functional Theory (DFT) has been instrumental in modeling the interactions between this compound and substrate surfaces during Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). A notable study combined in situ quartz crystal microbalance (QCM) analysis with DFT calculations to unravel the surface reaction mechanism for the ALD of niobium oxide using this precursor and ozone (O₃) on a hydroxylated T-Nb₂O₅ substrate. elsevierpure.com

The DFT simulations explored the chemisorption of the precursor molecule onto the surface. elsevierpure.com The calculations revealed that the initial adsorption is followed by the release of ligands. The study investigated two potential reaction pathways: the release of dimethylamine (B145610) (HNMe₂) molecules or the release of t-butylamine (H₂NtBu). elsevierpure.com

Table 2: Calculated Adsorption and Reaction Energies for this compound on a Hydroxylated Nb₂O₅ Surface

Process Calculated Energy (eV)
Precursor Adsorption Energy Favorable (Exothermic)
Activation Energy for first -NMe₂ release 0.71
Activation Energy for second -NMe₂ release 0.63
Activation Energy for =NtBu release 1.50

Data sourced from Kim et al., Applied Surface Science, 2023. elsevierpure.com

These DFT calculations demonstrated that the release of two dimethylamino ligands is energetically more favorable, with significantly lower activation energies compared to the release of the t-butylimido ligand. elsevierpure.com This suggests that the dimethylamino groups act as the reactive "actor" ligands, while the t-butylimido group remains as a "spectator" ligand during the initial phase of the ALD cycle. elsevierpure.com

Modeling of Reaction Pathways and Energy Barriers in Film Deposition Processes

Building upon the DFT studies of surface adsorption, detailed modeling of the entire reaction pathway during film deposition provides a comprehensive understanding of the growth mechanism. For the ALD of niobium oxide using this compound, the theoretical modeling elucidates the step-by-step transformation of the precursor on the substrate.

The initial step involves the chemisorption of the precursor onto the hydroxylated surface, forming a bond between the niobium atom and a surface oxygen atom. This is followed by proton transfer from a surface hydroxyl group to a dimethylamino ligand, leading to the elimination of the first dimethylamine molecule. This process is then repeated, with another surface proton facilitating the removal of a second dimethylamine molecule.

The calculated energy barriers for these ligand elimination steps are crucial for determining the optimal deposition temperature. The relatively low activation energies of 0.71 eV and 0.63 eV for the release of the first and second dimethylamino ligands, respectively, are consistent with the experimentally observed ALD temperature window. elsevierpure.com The much higher activation energy of 1.50 eV for the cleavage of the niobium-imido bond indicates that this pathway is not favored under typical ALD conditions. elsevierpure.com

This computational insight is vital for optimizing process parameters to ensure a self-limiting growth characteristic of ALD, leading to the deposition of high-quality, uniform niobium oxide films.

Computational Simulations of Ligand Exchange and Elimination Processes

Computational simulations are also employed to investigate other potential reaction channels, such as ligand exchange and gas-phase decomposition, which can influence film purity and growth rates. While specific studies on this compound are limited, insights can be drawn from theoretical work on analogous precursor systems.

Ligand exchange reactions can occur between the precursor and co-reactants (e.g., water, ammonia) in the gas phase or on the surface. These reactions can lead to the formation of different reactive species, potentially altering the desired surface chemistry. For instance, a computational study on a similar ALD process for zincone films highlighted that ligand-exchange reactions can be a dominant pathway, with comparable activation energies in both the gas phase and on the surface.

Furthermore, thermal decomposition of the precursor is a critical aspect, especially in CVD processes which operate at higher temperatures. Computational modeling can predict the unimolecular decomposition pathways and their associated energy barriers. For niobium imido/amido precursors, decomposition can proceed through various routes, including β-hydride elimination from the alkyl groups of the ligands or the homolytic cleavage of metal-ligand bonds. Understanding the energetics of these decomposition pathways is essential for controlling film composition and minimizing impurities.

Future Directions and Emerging Research Areas Pertaining to T Butylimido Tris Dimethylamino Niobium

Development of Novel Precursor Architectures for Enhanced Deposition Performance

The evolution of organometallic precursors is central to advancing thin-film deposition technologies like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). While (t-Butylimido)tris(dimethylamino)niobium is a compound of interest, the broader family of niobium imido/amido precursors provides context for its future development. Research into its close analogue, (t-Butylimido)tris(diethylamino)niobium (TBTDEN), has highlighted both the potential and the challenges, such as high cost and potential for thermal decomposition, which drives the need for new precursor designs. cern.ch

A primary research direction is the synthesis of novel heterozygous (multi-ligand) precursor compounds. One approach involves using this compound as a foundational molecule and reacting it with other ligands, such as methylcyclopentadiene. google.com The goal of creating such mixed-ligand precursors is to enhance thermal stability and reduce the amount of residual impurities, like carbon, in the deposited thin films, a known issue with some existing precursors at lower temperatures. google.com

Future research will likely focus on tuning the ligand framework to optimize precursor properties. By systematically modifying the alkyl groups on the amino ligands (e.g., comparing dimethylamino to diethylamino or methylethylamino) and exploring different imido groups, researchers aim to achieve:

Improved Volatility and Thermal Stability: Ensuring the precursor can be vaporized and transported to the substrate without decomposing prematurely.

Tailored Reactivity: Adjusting the molecule's reactivity with various co-reactants to enable lower deposition temperatures, which is crucial for sensitive substrates and complex device structures.

Reduced Impurity Incorporation: Designing ligands that leave behind minimal carbon and other impurities in the final film.

The exploration of analogous frameworks for other refractory metals, such as tantalum and molybdenum, often informs niobium precursor design, suggesting that new ligand strategies from other systems could be adapted for niobium. avsconferences.org

Precursor FamilyLigand Modification ExampleGoal of Modification
(t-Butylimido)tris(dialkylamino)niobiumDimethylamino vs. DiethylaminoTune volatility and reactivity
Heterozygous Niobium PrecursorsAdding cyclopentadienyl-type ligandsImprove thermal stability, reduce carbon content google.com
Mono-imido Niobium CompoundsAddition of ancillary ligands (e.g., diazabutadiene)Create volatile and thermally stable scaffolds avsconferences.org

Exploration of New Co-reactants and Advanced Deposition Conditions

The properties of niobium-containing thin films, such as niobium nitride (NbN), are not only dependent on the precursor but also on the co-reactants and deposition conditions used in the ALD or CVD process. For related niobium precursors, ammonia (B1221849) (NH₃) and hydrogen (H₂) or nitrogen (N₂) plasmas are common co-reactants for depositing nitride films. researchgate.net

Emerging research is focused on moving beyond these standard co-reactants to further refine film properties. This includes investigating:

Alternative Nitrogen Sources: Exploring more reactive nitrogen sources that can lower the energy barrier for the deposition reaction, potentially enabling lower process temperatures and reducing nitrogen vacancies in the film.

Novel Reducing Agents: For the deposition of metallic niobium or niobium-rich films, stronger reducing agents than molecular or plasma-excited hydrogen are being explored to ensure the complete removal of ligands and impurities.

Plasma Parameter Optimization: In plasma-enhanced ALD (PE-ALD), there is significant room for research into the effects of plasma power, frequency, and gas composition. researchgate.net Optimizing these parameters can control film crystallinity, density, and stoichiometry with high precision.

Advanced deposition strategies also represent a key research area. This includes the development of cyclical deposition processes that combine thermal and plasma steps or introduce new reactants in a multi-step cycle to gain finer control over film composition and structure.

Deposition ParameterArea of ExplorationDesired Outcome
Co-reactant Alternative nitrogen and hydrogen sourcesLower deposition temperatures, higher film purity
Plasma Conditions Power, frequency, pulse times, gas mixturesControl over crystallinity, density, and stress researchgate.net
Process Strategy Multi-step ALD cycles, modulated precursor deliveryEnhanced conformality, deposition on challenging topographies

Integration of this compound in Complex Device Architectures

The ultimate goal of developing precursors like this compound is to enable the fabrication of next-generation electronic and superconducting devices. Niobium nitride (NbN) films are highly valued for their superconducting properties, high thermal stability, and mechanical hardness.

Future research will focus on integrating films grown from these precursors into increasingly complex and miniaturized devices:

Advanced Semiconductor Logic and Memory: NbN is a candidate for metal gate electrodes in advanced CMOS transistors and as a diffusion barrier for copper interconnects. researchgate.netereztech.com Research is needed to ensure that precursors can deposit ultra-thin, conformal, and uniform films inside high-aspect-ratio structures found in 3D architectures like FinFETs and future gate-all-around (GAA) transistors.

Superconducting Electronics: High-quality NbN films are essential for superconducting nanowire single-photon detectors (SNSPDs), quantum computing qubits, and low-loss microwave circuits. Future work will involve using advanced ALD processes to precisely control the thickness and superconducting properties of NbN films on a wafer scale to improve device yield and performance.

Area-Selective Deposition (ASD): A significant emerging field is the development of bottom-up fabrication techniques. Research into the surface chemistry of precursors, including the tantalum analogue of the title compound, is crucial for designing ASD processes. avsconferences.org This would allow for the direct deposition of material only in desired locations, drastically simplifying device manufacturing.

Sustainable and Green Chemistry Approaches in Organometallic Precursor Design and Application

As environmental regulations and a focus on sustainability grow, the principles of green chemistry are becoming increasingly important in the design and use of organometallic precursors. This represents a critical future direction for compounds like this compound.

Key areas of emerging research include:

Atom Economy: Designing synthesis routes for the precursor that maximize the incorporation of reactant atoms into the final product, minimizing waste.

Reduced-Hazard Synthesis and Use: Developing synthetic pathways that avoid highly toxic or hazardous reagents and solvents. For the precursor itself, this involves designing molecules with less hazardous byproducts. For instance, ligands could be engineered to be released as stable, volatile, and non-toxic small molecules during deposition.

Lifecycle Analysis: Investigating the full environmental impact of the precursor, from synthesis to deposition and abatement of effluent gases. This holistic approach aligns with the goals of creating truly sustainable manufacturing processes.

The broader study of niobium-based catalysts for biomass conversion highlights the potential of niobium compounds in green applications, such as the creation of water-tolerant catalysts. rsc.org This synergy suggests that principles learned from green catalysis could inform the design of next-generation, environmentally benign deposition precursors.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (t-butylimido)tris(dimethylamino)niobium, and how can purity be ensured?

  • Methodological Answer : The compound is synthesized via ligand-exchange reactions between niobium halides (e.g., NbCl₅) and dimethylamine derivatives under strict inert conditions (argon/vacuum). Schlenk line techniques are critical to prevent hydrolysis or oxidation. Purity (>98%) is achieved through vacuum sublimation and confirmed via elemental analysis (C, H, N) and multinuclear NMR spectroscopy (¹H, ¹³C) to verify ligand coordination .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving molecular geometry. For routine analysis, ¹H and ¹³C NMR identify ligand environments (e.g., dimethylamino vs. t-butylimido groups). Mass spectrometry (EI or ESI) detects molecular ion peaks ([M]⁺) and fragmentation patterns, while TGA (thermogravimetric analysis) assesses thermal stability .

Q. How should researchers handle the air- and moisture-sensitive nature of this compound during experiments?

  • Methodological Answer : Use gloveboxes (<1 ppm O₂/H₂O) for storage and preparation. For CVD/ALD applications, employ gas-tight precursor delivery systems with heated lines to prevent condensation. Reactivity tests under controlled humidity (e.g., in situ FTIR) can quantify decomposition thresholds .

Advanced Research Questions

Q. How does the ligand substitution pattern in this compound influence its thermal decomposition kinetics during CVD/ALD processes?

  • Methodological Answer : Compare decomposition pathways with analogous compounds (e.g., tris(diethylamino) derivatives). Use TGA-MS (mass spectrometry-coupled thermogravimetry) to identify volatile byproducts (e.g., dimethylamine). Kinetic parameters (activation energy, pre-exponential factor) are derived via Arrhenius plots from isothermal TGA data. Computational modeling (DFT) can predict ligand dissociation energies .

Q. What experimental strategies resolve inconsistent film stoichiometry when using this precursor in ALD processes?

  • Methodological Answer : Optimize ALD parameters (pulse/purge times, substrate temperature) using a design of experiments (DOE) approach. In situ quartz crystal microbalance (QCM) monitors growth rates, while post-deposition XPS (X-ray photoelectron spectroscopy) quantifies Nb:N:C ratios. Cross-validate with XRD to detect crystallinity vs. amorphous phases .

Q. How can competing decomposition pathways of this compound be analyzed under varying CVD conditions?

  • Methodological Answer : Conduct in situ FTIR spectroscopy during CVD to track intermediate species (e.g., imido or amido fragments). Compare with GC-MS analysis of exhaust gases. Pressure-dependent studies (10⁻² to 10² Torr) reveal dominant pathways (homolytic vs. heterolytic cleavage) .

Q. What role do ligand steric effects play in the precursor’s reactivity with co-reactants (e.g., H₂O, O₂) during thin-film deposition?

  • Methodological Answer : Perform comparative reactivity studies using sterically varied ligands (e.g., t-butylimido vs. i-propylimido). Use QCM to measure nucleation delays and growth rates. Surface-sensitive techniques (e.g., TOF-SIMS) analyze ligand retention in films .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported decomposition temperatures for this compound?

  • Methodological Answer : Variations often arise from differences in experimental setups (e.g., heating rates, carrier gases). Standardize TGA conditions (e.g., 5°C/min under N₂) and cross-reference with sublimation data. Reproduce results using multiple batches to rule out impurity effects (e.g., residual halides) .

Q. Why do some studies report lower-than-expected niobium content in films deposited using this precursor?

  • Methodological Answer : Likely due to incomplete ligand dissociation or carbon incorporation. Use in situ XPS during deposition to track Nb oxidation states. Adjust co-reactant ratios (e.g., O₂/H₂O) or introduce plasma-enhanced ALD to enhance ligand removal .

Reference Table: Key Properties and Applications

Property/MethodDetailsSource Evidence
Purity ≥98%, confirmed by elemental analysis and NMR
Thermal Stability Decomposition onset: 120–150°C (TGA under N₂)
ALD/CVD Suitability Compatible with NbN, NbOₓ, and NbC thin-film deposition
Air Sensitivity Requires handling under inert gas (Ar/N₂) or glovebox

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.